molecular formula C13H17N3OS B1274382 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-05-9

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1274382
M. Wt: 263.36 g/mol
InChI Key: WJFCVAJLHFUAKR-UHFFFAOYSA-N
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Description

The compound of interest, 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and potential in corrosion inhibition. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the possible characteristics of the compound .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various hydrazides, aldehydes, and ketones. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Another related compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, was synthesized and its process was found to be energetically feasible at room temperature, indicating that similar conditions might be applicable for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside X-ray crystallography and theoretical methods like density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to their bifunctional nature, with the presence of both nucleophilic and electrophilic sites. For example, S-substituted derivatives of triazole thiones were synthesized by reacting 1,2,4-triazole-5-thiones with different halides . This suggests that the compound of interest may also be amenable to such modifications, potentially altering its physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like vibrational frequencies, molecular electrostatic potentials, and nonlinear optical properties . These properties are important for the practical application of the compound, including its potential use in materials science and as a biological agent.

Relevant Case Studies

Several of the synthesized triazole compounds were screened for biological activities, such as antibacterial, antifungal, and antioxidant activities . The antioxidant activity of one derivative was found to be significantly higher than that of a control antibiotic . These case studies highlight the potential of triazole derivatives in pharmaceutical applications and suggest that the compound of interest may also possess similar activities.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis methods and structural characterizations of 1,2,4-triazoles have been extensively explored. A study by Ali et al. (2022) detailed the synthesis of a library of triazoles, including a step involving the cyclization of intermediates to form triazole-thiols, which are structurally similar to the compound (Ali et al., 2022).
  • Nadeem et al. (2017) conducted a study on a compound closely related to 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, focusing on its crystal structure, spectroscopic properties, and nonlinear optical properties (Nadeem et al., 2017).

2. Biological and Pharmacological Applications

  • A variety of 1,2,4-triazole derivatives have been tested for their antimicrobial properties. For instance, Martin (2020) synthesized novel triazoles and tested their antimicrobial efficacy, revealing moderate to good antimicrobial activity (Martin, 2020).
  • In the field of cancer research, compounds structurally similar to 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, as shown in a study by Šermukšnytė et al. (2022) (Šermukšnytė et al., 2022).

3. Physical and Chemical Properties

  • The compound's potential as a nonlinear optical material has been studied. For example, the research by Nadeem et al. (2017) found that a related triazole-thione compound showed significantly higher nonlinear optical properties compared to urea, a commercial NLO material (Nadeem et al., 2017).

Future Directions

The future directions for the study and application of “4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” are not clear from the available information. Given its use in proteomics research applications , it may have potential in biochemical and medical research.

properties

IUPAC Name

4-ethyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFCVAJLHFUAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397530
Record name 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

669705-05-9
Record name 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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